

# Spectroscopic and Chromatographic Analysis of 4-Amino-3-iodopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-iodopyridine

Cat. No.: B1302334

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and chromatographic data for the key chemical intermediate, **4-Amino-3-iodopyridine**. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) data and representative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols based on established methods for analogous compounds. This guide is intended to support researchers and drug development professionals in the analysis and characterization of this compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **4-Amino-3-iodopyridine**. These predictions were generated using computational algorithms and provide an expected range for chemical shifts.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Amino-3-iodopyridine**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.2 - 8.4	Doublet	5.0 - 6.0
H-5	6.6 - 6.8	Doublet	5.0 - 6.0
H-6	8.0 - 8.2	Singlet	-
-NH <sub>2</sub>	4.5 - 5.5	Broad Singlet	-

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Amino-3-iodopyridine**

Carbon	Predicted Chemical Shift (ppm)
C-2	148 - 152
C-3	90 - 95
C-4	150 - 154
C-5	110 - 114
C-6	145 - 149

## Chromatographic Methods

The following are representative protocols for the analysis of **4-Amino-3-iodopyridine** by HPLC and LC-MS. These methods are based on established procedures for the separation of aminopyridine isomers and related compounds.

### High-Performance Liquid Chromatography (HPLC)

This representative HPLC method is designed for the purity assessment and quantification of **4-Amino-3-iodopyridine**.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  - Solvent A: 0.1% Formic Acid in Water
  - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% Solvent B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

This representative LC-MS method is suitable for the identification and confirmation of **4-Amino-3-iodopyridine**.

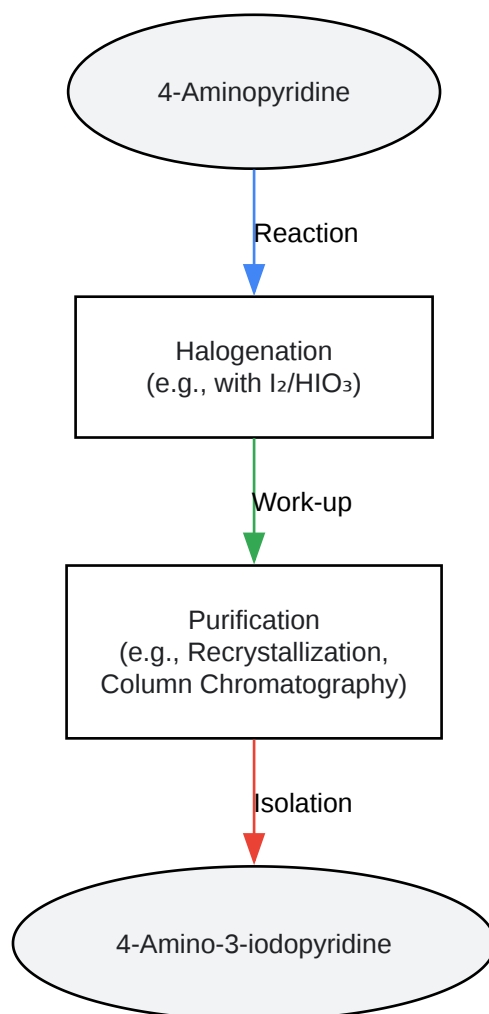
### Experimental Protocol:

- Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions: Utilize the HPLC conditions described in Section 2.1.
- MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Expected  $[M+H]^+$ : m/z 220.96.
  - Scan Range: m/z 50 - 500.
  - Capillary Voltage: 3.5 kV.

- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.

## Experimental Workflow: Synthesis of 3-Halo-4-Aminopyridines

The following diagram illustrates a representative synthetic workflow for the preparation of 3-halo-4-aminopyridines, which is a class of compounds to which **4-Amino-3-iodopyridine** belongs. This provides a logical overview of the key steps in its potential synthesis.



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Caption: A representative workflow for the synthesis of **4-Amino-3-iodopyridine**.

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